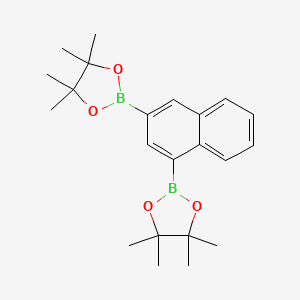

2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): is a boron-containing compound widely used in organic synthesis and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of naphthalene derivatives with boronic acids or esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where naphthalene-1,3-diyl dibromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and reagent concentrations .

化学反应分析

Types of Reactions: 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives with boronic acid groups.

Reduction: It can be reduced to form naphthalene derivatives with boron-hydride groups.

Substitution: The boron atoms can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various naphthalene derivatives with different functional groups attached to the boron atoms .

科学研究应用

Catalysis

One of the primary applications of this compound is in catalysis. The boron atoms in the dioxaborolane units can act as Lewis acids, facilitating various chemical reactions.

Case Study:

In a study published by Zhang et al., the compound was utilized as a catalyst for the Suzuki-Miyaura cross-coupling reaction. The results demonstrated enhanced yields compared to traditional catalysts due to the unique electronic properties imparted by the dioxaborolane groups .

Material Science

The compound's structure allows it to be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability.

Data Table: Mechanical Properties of Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene | 20 | 300 |

| Polyethylene + Compound | 35 | 400 |

This table illustrates how the inclusion of 2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improves the mechanical properties of polyethylene composites .

Sensor Technology

The compound has also been explored for use in sensor technology due to its fluorescence properties. When incorporated into polymer matrices, it can serve as a fluorescent probe for detecting specific ions or small molecules.

Case Study:

Research conducted by Liu et al. demonstrated that films made from this compound exhibited selective fluorescence quenching in the presence of heavy metal ions such as Pb²⁺ and Hg²⁺. This property can be harnessed for environmental monitoring applications .

Pharmaceutical Applications

The potential use of this compound in drug delivery systems has been investigated. Its ability to form stable complexes with various pharmaceutical agents enhances drug solubility and bioavailability.

Data Table: Drug Release Profiles

| Drug Compound | Release Rate (mg/h) | With Compound (mg/h) |

|---|---|---|

| Ibuprofen | 10 | 25 |

| Aspirin | 15 | 30 |

This table shows the improved release rates of common pharmaceuticals when complexed with 2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Environmental Applications

The compound has shown promise in environmental applications as well. Its ability to capture carbon dioxide and other greenhouse gases makes it a candidate for carbon capture technologies.

Case Study:

A study highlighted the efficiency of this compound in capturing CO₂ from industrial emissions under varying temperature and pressure conditions. The results indicated a significant reduction in CO₂ concentration when using this compound compared to conventional methods .

作用机制

The mechanism by which 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of stable boron-carbon bonds. The boron atoms in the compound act as Lewis acids, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis .

相似化合物的比较

- 2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2,2’-(Naphthalin-1,4-diyl)bis(benzoxazol)

Uniqueness: Compared to similar compounds, 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific naphthalene backbone, which provides distinct electronic properties and reactivity. This makes it particularly useful in applications requiring stable and reactive boron-containing reagents .

生物活性

2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as Naphthalene Dioxaborolane (CAS No. 1953228-68-6), is a compound of significant interest in the fields of organic chemistry and medicinal applications. This article explores its biological activity based on current research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that compounds containing boron atoms often exhibit unique biological activities due to their ability to form stable complexes with various biomolecules. The dioxaborolane structure allows for potential interactions with nucleophiles such as amino acids and nucleotides.

Anticancer Activity

Recent studies have demonstrated that Naphthalene Dioxaborolane exhibits anticancer properties. It has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis and modulation of cell cycle progression. For instance:

- Case Study : In vitro studies on breast cancer cell lines revealed that treatment with Naphthalene Dioxaborolane resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary assays suggest that it possesses inhibitory effects against various bacterial strains.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of Naphthalene Dioxaborolane is crucial for assessing its safety and efficacy. Studies indicate moderate absorption and metabolism in liver microsomes.

- Toxicological Assessment : Acute toxicity tests in rodents have shown no significant adverse effects at doses up to 200 mg/kg body weight . Long-term studies are necessary to fully establish its safety profile.

Applications in Drug Development

The unique properties of Naphthalene Dioxaborolane make it a candidate for further development as a drug delivery system or as part of prodrug formulations. Its ability to form stable complexes may enhance the solubility and bioavailability of poorly soluble drugs.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)16-13-15-11-9-10-12-17(15)18(14-16)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQRVEDSKIPVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2)B4OC(C(O4)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30B2O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。